molecular formula C7H15ClN2O B13066958 1-[2-(Aminomethyl)pyrrolidin-1-yl]ethan-1-one hydrochloride

1-[2-(Aminomethyl)pyrrolidin-1-yl]ethan-1-one hydrochloride

Cat. No.: B13066958
M. Wt: 178.66 g/mol
InChI Key: GTKDGECDJYKBBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(Aminomethyl)pyrrolidin-1-yl]ethan-1-one hydrochloride is a chemical compound with the molecular formula C7H14N2O·HCl It is a heterocyclic compound that features a pyrrolidine ring, which is a five-membered ring containing one nitrogen atom

Preparation Methods

The synthesis of 1-[2-(Aminomethyl)pyrrolidin-1-yl]ethan-1-one hydrochloride can be achieved through several synthetic routesThe reaction conditions typically include the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the reaction .

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

1-[2-(Aminomethyl)pyrrolidin-1-yl]ethan-1-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions where the aminomethyl group can be replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 may yield carboxylic acids, while reduction with NaBH4 may produce alcohols.

Scientific Research Applications

1-[2-(Aminomethyl)pyrrolidin-1-yl]ethan-1-one hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(Aminomethyl)pyrrolidin-1-yl]ethan-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets. The pathways involved can include signal transduction mechanisms, where the compound influences cellular responses by binding to receptors and triggering downstream effects .

Comparison with Similar Compounds

1-[2-(Aminomethyl)pyrrolidin-1-yl]ethan-1-one hydrochloride can be compared with other similar compounds, such as:

Properties

Molecular Formula

C7H15ClN2O

Molecular Weight

178.66 g/mol

IUPAC Name

1-[2-(aminomethyl)pyrrolidin-1-yl]ethanone;hydrochloride

InChI

InChI=1S/C7H14N2O.ClH/c1-6(10)9-4-2-3-7(9)5-8;/h7H,2-5,8H2,1H3;1H

InChI Key

GTKDGECDJYKBBJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCC1CN.Cl

Origin of Product

United States

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